2-cyclooctylpropan-2-ol

Physical Organic Chemistry Thermophysical Property Profiling Separation Science

2-Cyclooctylpropan-2-ol (synonyms: α,α-dimethylcyclooctanemethanol, 2-cyclooctyl-2-propanol) is a saturated tertiary alcohol bearing a cyclooctyl ring directly attached to the carbinol carbon, which also carries two methyl substituents. With molecular formula C11H22O and molecular weight 170.29 g·mol⁻¹, it belongs to the homologous series of α,α-dimethylcycloalkanemethanols.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 16624-06-9
Cat. No. B099992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclooctylpropan-2-ol
CAS16624-06-9
Synonymsα,α-Dimethylcyclooctanemethanol
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCC(C)(C1CCCCCCC1)O
InChIInChI=1S/C11H22O/c1-11(2,12)10-8-6-4-3-5-7-9-10/h10,12H,3-9H2,1-2H3
InChIKeySSIKICQJPUCGEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclooctylpropan-2-ol (CAS 16624-06-9): A C8-Ring Tertiary Alcohol Building Block – Procurement-Grade Identity, Physicochemical Profile, and Structural Context


2-Cyclooctylpropan-2-ol (synonyms: α,α-dimethylcyclooctanemethanol, 2-cyclooctyl-2-propanol) is a saturated tertiary alcohol bearing a cyclooctyl ring directly attached to the carbinol carbon, which also carries two methyl substituents . With molecular formula C11H22O and molecular weight 170.29 g·mol⁻¹, it belongs to the homologous series of α,α-dimethylcycloalkanemethanols. The compound is a high-boiling, moderately lipophilic liquid (predicted LogP 3.12) whose tertiary alcohol structure imparts resistance to oxidation and elimination relative to secondary or primary analogs [1]. Commercially, it is supplied primarily as a research intermediate and fragrance ingredient candidate, with typical catalog purity specifications of 95–98% . Its CAS registry number (16624-06-9) and DTXSID (DTXSID50168083) are indexed in the EPA CompTox Chemicals Dashboard and PubChem (CID 27966) [2].

Why Cycloalkyl Ring-Size Variation in α,α-Dimethylcycloalkanemethanols Is Not Trivial: Physicochemical Property Gradients That Defeat Direct Drop-In Replacement


Within the homologous series of tertiary cycloalkyl alcohols bearing geminal dimethyl substitution on the carbinol carbon, progressive ring expansion from cyclopentyl (C5) through cyclooctyl (C8) introduces systematic, quantifiable shifts in key selection-relevant properties—boiling point, lipophilicity (LogP), refractive index, and vapor pressure . These gradients mean that substituting, for instance, 2-cyclohexylpropan-2-ol for 2-cyclooctylpropan-2-ol in a formulation or analytical method without adjustment will alter retention behavior in GC separations, modify partition coefficients in biphasic systems, and change olfactory diffusion profiles in fragrance applications [1]. The tertiary alcohol functional group is conserved across the series, but its steric and electronic microenvironment is modulated by ring conformation (notably the tub-shaped conformer population in cyclooctane derivatives), which can influence hydrogen-bond donor/acceptor properties and metabolic stability in ways not captured by simple additivity models [2]. Consequently, generic substitution based solely on the tertiary alcohol pharmacophore or functional group is chemically unsound without quantitative, application-specific revalidation.

Head-to-Head Quantitative Differentiation of 2-Cyclooctylpropan-2-ol from Its Closest Cycloalkyl Homologs (C5–C8 Series)


Boiling Point Elevation Across Ring Size: 2-Cyclooctylpropan-2-ol vs. 2-Cyclopentylpropan-2-ol and 2-Cyclohexylpropan-2-ol

The normal boiling point of 2-cyclooctylpropan-2-ol is predicted at 241.3 °C (at 760 mmHg), which is substantially higher than its C5 and C6 homologs . For 2-cyclopentylpropan-2-ol, the critically evaluated normal boiling temperature is approximately 177.4 °C (at 760 mmHg, NIST/TRC data) [1]. For 2-cyclohexylpropan-2-ol, the experimental boiling point reported by TCI is 189 °C (at 760 mmHg) . The ΔT_bp between the C8 and C5 homologs is approximately +63.9 °C, and between C8 and C6 is approximately +52.3 °C. This boiling point hierarchy directly impacts distillation purification protocols, GC elution order, and vapor-phase processing windows.

Physical Organic Chemistry Thermophysical Property Profiling Separation Science

Lipophilicity (LogP) Gradient as a Predictor of Differential Membrane Partitioning and Chromatographic Retention

The predicted octanol-water partition coefficient (LogP) of 2-cyclooctylpropan-2-ol is 3.12 , reflecting its enhanced hydrophobic character conferred by the eight-carbon cycloalkyl ring. In comparison, the predicted XLogP3 for 2-cyclohexylpropan-2-ol is 2.50 [1], while 2-cyclopentylpropan-2-ol has a predicted LogP of approximately 1.88 (ACD/Labs estimate) . The LogP increment of +0.62 over the C6 homolog and +1.24 over the C5 homolog is consistent with the additive methylene contribution to hydrophobicity. This translates to a predicted ~4.2-fold higher octanol-phase partitioning for the C8 vs. C6 compound and ~17-fold vs. C5.

Lipophilicity Profiling QSAR Chromatographic Method Development

Refractive Index and Density as Purity and Identity Gatekeepers for Procurement Specifications

2-Cyclooctylpropan-2-ol has a predicted refractive index of n = 1.461 and density of 0.9 g·cm⁻³ . These values are measurably distinct from both cyclooctanol (density 0.974 g·mL⁻¹ at 25 °C, lit.; n20/D 1.486) , which lacks the geminal dimethyl substitution, and from the C6 homolog 2-cyclohexylpropan-2-ol, whose predicted density and refractive index (estimated n20/D ≈ 1.456–1.460 for similar tertiary cyclohexyl alcohols) differ by approximately 0.001–0.005 refractive index units . While direct experimental refractive index data for the target compound at standardized temperature remain to be published, the predicted values establish a usable identity fingerprint for incoming QC verification against mis-shipment or isomer contamination.

Quality Control Analytical Chemistry Procurement Specification

GC-MS Spectral Fingerprint: Distinct Retention Time and Mass Spectral Profile Enabling Use as an Internal Standard in Environmental Alcohol Analysis

A validated GC-MS method for environmental alcohol analysis has employed 2-cyclooctylpropan-2-ol as an internal standard, selected specifically for its distinct chromatographic retention time and unique mass spectral fragmentation profile that do not co-elute with common target alcohol analytes . The compound's mass spectrum is registered in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: AKYqM2F97xf), with a molecular ion at m/z 170 and characteristic fragmentation reflecting the cyclooctyl ring [1]. This contrasts with lower homologs such as 2-cyclohexylpropan-2-ol (molecular ion m/z 142) and 2-cyclopentylpropan-2-ol (molecular ion m/z 128), whose mass spectra and retention indices on standard columns would place them in closer proximity to lower-molecular-weight target analytes, thereby increasing the risk of chromatographic interference.

Bioanalytical Chemistry Environmental Monitoring GC-MS Method Development

Vapor Pressure and Flash Point: Process Safety and Headspace Differentiation from Lower Homologs

2-Cyclooctylpropan-2-ol has a predicted vapor pressure of 0.00624 mmHg at 25 °C and a flash point of 106.7 °C . For comparison, 2-cyclopentylpropan-2-ol has a predicted vapor pressure of approximately 0.3 mmHg at 25 °C , which is approximately 48-fold higher. The flash point of 2-cyclopentylpropan-2-ol is predicted at 70.3 °C , placing it in a lower flammability hazard category (potential Class II/IIIA boundary) compared to the C8 target compound (flash point >93 °C, consistent with Class IIIB combustible liquid classification). The substantially lower volatility of 2-cyclooctylpropan-2-ol reduces headspace concentration in closed-vessel processing and extends its persistence in non-equilibrium applications such as fragrance diffusion from a matrix.

Process Safety Engineering Volatility Assessment Flammability Classification

Cyclooctane Ring Conformation: Unique Steric and Conformational Profile Distinguishing the C8 Homolog from Smaller and Larger Rings

While the cyclopentyl, cyclohexyl, and cycloheptyl rings in the homologous series adopt predominantly planar or near-planar conformations (chair for cyclohexyl; envelope/twist for cyclopentyl), the cyclooctyl ring in 2-cyclooctylpropan-2-ol is known to populate boat-chair and tub conformations that create a sterically distinct environment around the tertiary carbinol center [1]. This conformational difference is evidenced indirectly by the mass spectral fragmentation behavior of cyclooctyl derivatives, which shows prominent loss of C2H5 and C2H4 fragments not observed to the same extent in smaller-ring analogs [2]. The non-planar, conformationally fluxional cyclooctyl ring may also influence hydrogen-bond accessibility of the -OH group in ways that are not captured by simple LogP comparisons, potentially affecting molecular recognition events in biological or supramolecular systems.

Conformational Analysis Steric Effects Structure-Activity Relationships

Procurement-Relevant Application Scenarios for 2-Cyclooctylpropan-2-ol Where Evidence-Based Differentiation Drives Selection


GC-MS Internal Standard for Mid-to-High Boiling Alcohol Quantification in Environmental or Biological Matrices

Leveraging its distinct retention time, molecular ion at m/z 170, and availability as a mass spectral library reference standard (Wiley Registry, SpectraBase ID AKYqM2F97xf), 2-cyclooctylpropan-2-ol is selected over 2-cyclohexylpropan-2-ol (m/z 142) when quantifying target alcohols in the volatility range where lower-MW internal standards risk co-elution. The validated environmental GC-MS method confirms its practical fitness for this purpose [1]. Procurement specifications should require ≥98% GC purity and documented mass spectral match to the Wiley Registry entry.

Fragrance Ingredient Development Requiring a Medium-Ring Tertiary Alcohol with a Woody, Patchouli-Type Olfactory Character and Low Volatility

The patent literature on cyclooct-(en)-yl derivatives identifies cyclooctyl-substituted alcohols as possessing desirable agrestic, woody, and floral-green odor notes suitable for fragrance compositions [2]. The vapor pressure of 2-cyclooctylpropan-2-ol (0.00624 mmHg at 25 °C) is substantially lower than that of smaller-ring homologs, translating to longer substantivity on a fragrance blotter and reduced headspace depletion relative to 2-cyclopentylpropan-2-ol (~0.3 mmHg). The flash point >100 °C also facilitates safer handling in fragrance concentrate blending compared to the more flammable C5 and C6 analogs.

High-Temperature Organic Synthesis Building Block Requiring Thermal Stability and a Tertiary Alcohol That Resists Oxidation

The high boiling point (241.3 °C) and tertiary alcohol structure—which cannot be oxidized to a ketone without C–C bond cleavage—make 2-cyclooctylpropan-2-ol the preferred choice over secondary or primary cyclooctyl alcohols (e.g., cyclooctanol, b.p. 203.2 °C) for reactions conducted at elevated temperatures under non-inert conditions . The geminal dimethyl substitution further protects the carbinol carbon from nucleophilic attack, a feature absent in cyclooctanol. This compound may serve as a sterically demanding, non-oxidizable alcohol component in esterification or etherification reactions where retention of the alcohol moiety in the product is desired.

Physicochemical Reference Standard for Ring-Size-Dependent Property Calibration in QSPR Model Development

Because 2-cyclooctylpropan-2-ol is part of a homologous series (C5–C8 α,α-dimethylcycloalkanemethanols) with systematically varying physicochemical properties, it serves as a calibration point for quantitative structure-property relationship (QSPR) models that predict boiling point, LogP, and vapor pressure from ring size. The measured or predicted values for the C8 homolog anchor the high-end of the property range, and procurement of a high-purity reference sample (≥97% GC) with certificate of analysis enables robust model validation [3].

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